![molecular formula C21H25ClN6O8 B12699751 N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide CAS No. 85409-73-0](/img/structure/B12699751.png)
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
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Overview
Description
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including butoxy, hydroxyethyl, amino, chloro, dinitrophenyl, azo, methoxy, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the azo compound: This step involves the diazotization of 2-chloro-4,6-dinitroaniline followed by coupling with 4-methoxyaniline to form the azo intermediate.
Introduction of the butoxy group: The intermediate is then reacted with butoxyethanol in the presence of a suitable catalyst to introduce the butoxy group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Reduction Reactions
The azo (-N=N-) and nitro (-NO₂) groups are prime targets for reduction.
Azo Group Reduction
The azo bond undergoes reductive cleavage under catalytic hydrogenation (H₂/Pd-C) or via reducing agents like sodium dithionite (Na₂S₂O₄), yielding two aromatic amines:
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Primary product : Two amine derivatives from the diazenyl fragments.
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Conditions : Mild acidic or neutral aqueous media at 25–80°C .
Nitro Group Reduction
The dinitrophenyl moiety can be reduced stepwise:
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Partial reduction : Using SnCl₂/HCl converts nitro groups to hydroxylamines (-NHOH).
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Full reduction : Catalytic hydrogenation (H₂/Ni) yields primary amines (-NH₂) .
Reaction Site | Reagents | Products |
---|---|---|
Azo linkage | Na₂S₂O₄ (aq) | 5-amino-4-methoxyacetamide + chloro-aniline derivative |
Nitro groups | H₂/Pd-C in ethanol | Amine derivatives |
Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
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Acidic (HCl/H₂O) : Forms acetic acid and a free amine.
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Basic (NaOH) : Produces sodium acetate and the corresponding amine .
Methoxy Group Demethylation
Strong acids (e.g., HBr/AcOH) or Lewis acids (BF₃) can cleave the methoxy group, yielding a phenolic -OH. This reaction is less likely under mild conditions due to steric hindrance from adjacent substituents .
Nucleophilic Aromatic Substitution
The chloro and nitro groups on the dinitrophenyl ring activate positions for nucleophilic substitution:
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Chloro displacement : Reacts with amines (e.g., NH₃) or alkoxides in polar aprotic solvents (DMF, DMSO) at elevated temperatures.
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Nitro group displacement : Requires stronger nucleophiles (e.g., hydrazine) and harsh conditions .
Substituent | Nucleophile | Conditions | Product |
---|---|---|---|
Chloro (-Cl) | NH₃ | DMF, 100°C | Amino-dinitrophenyl derivative |
Nitro (-NO₂) | N₂H₄ | Ethanol, reflux | Hydrazino derivative |
Hydroxyethyl Group Reactions
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Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters.
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Etherification : Alkylation with alkyl halides (e.g., CH₃I) in basic media .
Butoxy Group Stability
The butoxy chain is relatively inert under standard conditions but may undergo cleavage with strong acids (e.g., HBr/AcOH) to form a diol .
Interactions with Biomolecules
The compound’s electron-deficient dinitrophenyl group facilitates interactions with proteins and nucleic acids:
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Covalent binding : Thiol groups in proteins may attack the chloro or nitro positions.
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Intercalation : The planar azo-aromatic system may intercalate DNA, though steric bulk limits this activity .
Stability Under Analytical Conditions
HPLC studies (C18 column, acetonitrile/water/phosphoric acid mobile phase) indicate stability at neutral pH and room temperature, suggesting no decomposition under common analytical conditions .
Key Challenges and Research Gaps
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of N-[5-[(2-butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is in the field of analytical chemistry, specifically in HPLC. The compound can be effectively analyzed using a reverse phase HPLC method. Key details include:
- Mobile Phase Composition : The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid.
- Column Specifications : Smaller 3 µm particle columns are available for fast ultra-performance liquid chromatography (UPLC) applications.
This method allows for scalable separation and purification of the compound and its impurities, making it suitable for pharmacokinetic studies .
Potential Drug Development
Due to its unique structure, this compound may have potential applications in drug development. Its azo group and methoxyphenyl moiety suggest possible interactions with biological targets, which could be explored further in pharmacological studies.
The compound's dinitrophenyl group is known for its ability to elicit immune responses, which could be beneficial in studying drug efficacy and safety profiles. Research into its biological activity could provide insights into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the azo group can undergo reduction to form active metabolites that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide can be compared with similar compounds such as:
N-[5-[(2-Hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide: Lacks the butoxy group, resulting in different chemical properties and reactivity.
N-[5-[(2-Butoxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide: Lacks the hydroxy group, affecting its solubility and biological activity.
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-nitrophenyl)azo]-4-methoxyphenyl]acetamide: Contains a nitro group instead of a dinitrophenyl group, leading to different reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Biological Activity
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide, with the CAS number 85409-73-0, is a synthetic compound characterized by its azo dye structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula of this compound is C21H25ClN6O8, and it has a molecular weight of approximately 524.91 g/mol. The structure features an azo linkage, which is known for its role in various biological activities.
Antimicrobial Properties
Research indicates that azo compounds often exhibit antimicrobial activity. For instance, studies have shown that derivatives of azo dyes can inhibit the growth of various bacteria and fungi. This property may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Anticancer Potential
Azo compounds have also been investigated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The specific activity of this compound in cancer cell lines remains to be fully elucidated but warrants further exploration.
The mechanism by which this compound exerts its biological effects may involve interaction with cellular receptors or enzymes. Azo compounds can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with nucleophiles such as DNA or proteins.
Study on Antimicrobial Activity
A study published in Journal of Applied Microbiology evaluated several azo compounds, including derivatives similar to this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Investigation into Anticancer Effects
In a research article from Cancer Letters, the effects of various azo dyes on human cancer cell lines were examined. The study found that certain structural modifications could enhance cytotoxicity against breast and colon cancer cells, highlighting the need for further investigation into the specific effects of this compound on tumor growth and survival.
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Azo compounds are known to undergo metabolic activation leading to the formation of potentially harmful metabolites. Toxicity studies are necessary to assess the safety profile of this compound for therapeutic applications.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide?
- Methodological Answer : The synthesis of azo-acetamide derivatives typically involves coupling aromatic amines with nitroaromatic precursors under controlled pH and temperature. For example, analogous compounds (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) are synthesized via nucleophilic substitution reactions between thiol-containing intermediates and chloroacetamide derivatives in polar aprotic solvents like DMF or acetonitrile . Purification often employs column chromatography with gradients of ethyl acetate/hexane. For reproducibility, ensure inert conditions (N₂/Ar) to prevent oxidation of the azo group.
Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include spectroscopic monitoring (UV-Vis for azo bond integrity, FTIR for functional groups) under stressors like heat, light, and pH extremes. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition thresholds. For example, related dinitrophenyl-azo compounds exhibit sensitivity to UV light, necessitating storage in amber vials .
Q. What statistical methods are recommended for optimizing reaction parameters (e.g., yield, purity)?
- Methodological Answer : Use Design of Experiments (DoE) frameworks, such as factorial designs or response surface methodology (RSM), to systematically vary parameters (temperature, stoichiometry, solvent ratio). These approaches minimize experimental runs while identifying interactions between variables. For instance, fractional factorial designs have been applied to optimize heterocyclic acetamide synthesis .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of azo bond formation in this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can map transition states and energy barriers for diazotization and coupling steps. Tools like Gaussian or ORCA are standard. Additionally, reaction path search algorithms (e.g., AFIR) combined with experimental validation (HPLC monitoring) help resolve competing pathways .
Q. What analytical strategies address discrepancies in spectroscopic data (e.g., unexpected byproducts)?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for structural confirmation. For example, LC-MS/MS can detect trace impurities (<0.1%) in nitroaromatic intermediates, while NOESY experiments clarify stereochemical ambiguities in acetamide derivatives .
Q. How can researchers evaluate the environmental impact of synthetic byproducts from this compound?
- Methodological Answer : Employ green chemistry metrics (E-factor, atom economy) during process design. For hazardous byproducts (e.g., chlorinated or nitroaromatic waste), use biodegradability assays (OECD 301F) or computational toxicity prediction tools (ECOSAR, TEST). Membrane separation technologies (e.g., nanofiltration) may isolate toxic residues .
Q. Data Contradiction Analysis
Q. How to resolve conflicting solubility data reported for similar acetamide-azo derivatives?
- Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents under controlled temperatures. Conflicting reports may arise from polymorphic forms; use X-ray crystallography or PXRD to identify crystal packing differences. For example, substituents like methoxy vs. butoxy groups drastically alter hydrophilicity .
Q. What experimental controls mitigate variability in biological assay results involving this compound?
- Methodological Answer : Standardize cell culture conditions (passage number, media batch) and include reference compounds (e.g., positive/negative controls). For receptor-binding studies, use radioligand displacement assays with triplicate technical replicates. Address batch-to-batch compound variability via HPLC purity certification (>95%) .
Q. Tables for Key Data
Properties
CAS No. |
85409-73-0 |
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Molecular Formula |
C21H25ClN6O8 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
N-[5-[(2-butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H25ClN6O8/c1-4-5-6-36-20(30)11-23-17-9-15(24-12(2)29)16(10-19(17)35-3)25-26-21-14(22)7-13(27(31)32)8-18(21)28(33)34/h7-10,20,23,30H,4-6,11H2,1-3H3,(H,24,29) |
InChI Key |
HFRNBOQRHDDPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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